3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid
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Overview
Description
3-bromo-4-[(4-chlorophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom at the third position and a 4-chlorophenylmethoxy group at the fourth position on the benzoic acid ring
Mechanism of Action
Target of Action
Benzylic compounds typically interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound may also participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways due to their reactivity .
Result of Action
Given its chemical structure and reactivity, it can be inferred that the compound may influence cellular processes by interacting with various enzymes and receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, certain conditions may enhance or inhibit its reactivity, thereby affecting its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(4-chlorophenyl)methoxy]benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The resulting 3-bromo-4-methoxybenzaldehyde is then subjected to further reactions to introduce the 4-chlorophenylmethoxy group and convert the aldehyde to a carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving the use of readily available starting materials and efficient reaction conditions. The scalability of the process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(4-chlorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-bromo-4-[(4-chlorophenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is similar in structure but has a methoxycarbonyl group instead of a carboxylic acid group.
3-bromo-4-methoxybenzoic acid: Lacks the 4-chlorophenylmethoxy group, making it less complex.
2-bromo-4-methoxybenzoic acid: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
3-bromo-4-[(4-chlorophenyl)methoxy]benzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIFSXDZSYVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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